4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

CAS No.: 1015242-58-6

Cat. No.: VC3287271

Molecular Formula: C9H12BNO3

Molecular Weight: 193.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015242-58-6 |

|---|---|

| Molecular Formula | C9H12BNO3 |

| Molecular Weight | 193.01 g/mol |

| IUPAC Name | (4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid |

| Standard InChI | InChI=1S/C9H12BNO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |

| Standard InChI Key | CKKPNGSUPGAEOV-UHFFFAOYSA-N |

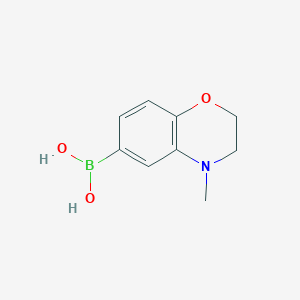

| SMILES | B(C1=CC2=C(C=C1)OCCN2C)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)OCCN2C)(O)O |

Introduction

Chemical Properties and Structure

Structural Characteristics

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid contains a heterocyclic benzoxazine core structure with a 2,3-dihydro configuration. The compound integrates an oxygen atom and a nitrogen atom within its six-membered heterocyclic ring, fused to a benzene ring. The distinctive features include the methyl group attached to the nitrogen atom (position 4) and the boronic acid functionality at position 6 of the benzene ring .

The 1,4-benzoxazine nucleus is a common heterocyclic scaffold found in numerous biologically active and medicinally significant compounds . This structural motif contributes to the compound's potential pharmacological relevance, particularly given that various 1,4-benzoxazine derivatives have demonstrated significant biological activities.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid are detailed in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 1015242-58-6 |

| Product Number | AG0004PC(AGN-PC-0WAAK0) |

| Molecular Formula | C9H12BNO3 |

| Molecular Weight | 193.0075 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Physical State | Solid |

| Exact Mass | 193.009 g/mol |

Table 1: Physical and chemical properties of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

The presence of the boronic acid group (B(OH)2) confers specific reactivity patterns to this compound. Boronic acids are known for their Lewis acidity and ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including Suzuki-Miyaura cross-coupling reactions and as recognition elements for carbohydrates.

Biological and Pharmacological Activities

General Biological Activities of 1,4-Benzoxazines

The 1,4-benzoxazine scaffold is associated with a wide range of biological activities, making 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid potentially significant in pharmaceutical research. Compounds containing the 1,4-benzoxazine moiety have been found in various antibiotics, antirheumatic agents, calcium channel antagonists, central nervous system drugs, and analgesics .

Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been reported to function as potassium channel openers (PCOs) in vascular smooth muscle, suggesting potential applications in cardiovascular medicine . Additionally, various benzoxazines have demonstrated activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

Plant Resistance Factors

Interestingly, various glycosides of 2-hydroxy-2H-1,4-benzoxazine skeletons have been found to occur naturally in gramineous plants, where they act as plant resistance factors against microbial diseases and insects . This natural occurrence underscores the evolutionary significance of the benzoxazine structural motif in biological systems.

Applications in Research and Development

Synthetic Building Block

One of the primary applications of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is as a synthetic intermediate or building block in organic synthesis. The boronic acid functionality facilitates engagement in various coupling reactions, particularly Suzuki-Miyaura cross-coupling, enabling the creation of more complex molecular architectures.

Drug Discovery Applications

The 1,4-benzoxazine scaffold has proven valuable in drug discovery efforts across multiple therapeutic areas. Some synthesized methotrexate derivatives incorporating the benzoxazine moiety have been found to be potent and safe in certain therapeutic contexts . The specific contribution of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid to such applications would depend on its particular pharmacological profile.

Structure-Activity Relationship Studies

Compounds like 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid are valuable in structure-activity relationship (SAR) studies, where researchers systematically modify molecular structures to understand how specific structural features influence biological activity. The presence of both the 1,4-benzoxazine scaffold and the boronic acid group provides multiple points for structural elaboration and optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume